Cas no 1214368-21-4 (2,2'-Difluoro-6-methoxybiphenyl)

2,2'-Difluoro-6-methoxybiphenyl 化学的及び物理的性質
名前と識別子
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- 2,2'-Difluoro-6-methoxybiphenyl
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- インチ: 1S/C13H10F2O/c1-16-12-8-4-7-11(15)13(12)9-5-2-3-6-10(9)14/h2-8H,1H3
- InChIKey: PMGZAWJYTKFFEE-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C1C=CC=CC=1F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 9.2
2,2'-Difluoro-6-methoxybiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011011793-500mg |
2,2'-Difluoro-6-methoxybiphenyl |
1214368-21-4 | 97% | 500mg |
$855.75 | 2023-09-04 | |
Alichem | A011011793-1g |
2,2'-Difluoro-6-methoxybiphenyl |
1214368-21-4 | 97% | 1g |
$1564.50 | 2023-09-04 | |
Alichem | A011011793-250mg |
2,2'-Difluoro-6-methoxybiphenyl |
1214368-21-4 | 97% | 250mg |
$499.20 | 2023-09-04 |
2,2'-Difluoro-6-methoxybiphenyl 関連文献
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2,2'-Difluoro-6-methoxybiphenylに関する追加情報
Professional Introduction to 2,2'-Difluoro-6-methoxybiphenyl (CAS No. 1214368-21-4)
2,2'-Difluoro-6-methoxybiphenyl, with the CAS number 1214368-21-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This biphenyl derivative features a unique structural configuration, incorporating both fluoro and methoxy substituents, which endows it with distinct chemical properties and potential applications in various scientific domains.
The molecular structure of 2,2'-Difluoro-6-methoxybiphenyl consists of two benzene rings connected by a carbon-carbon bond at the 2-position of each ring, with fluorine atoms attached to the 2' positions and a methoxy group at the 6-position of one ring. This arrangement contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances its electronic properties, influencing its interactions with biological targets, while the methoxy group introduces polarity and hydrogen bonding capabilities.
In recent years, 2,2'-Difluoro-6-methoxybiphenyl has been explored for its potential in pharmaceutical development. Its biphenyl core is a common motif in many bioactive molecules, and modifications such as fluoro and methoxy substitutions can significantly alter its pharmacokinetic and pharmacodynamic profiles. Current research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery.
One of the most intriguing aspects of 2,2'-Difluoro-6-methoxybiphenyl is its role in materials science. The fluoro-substituted biphenyl derivatives are known for their excellent thermal stability and electron transport properties, which make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. Recent studies have demonstrated that incorporating this compound into polymer matrices can enhance the performance of optoelectronic materials, leading to more efficient and durable devices.
The synthesis of 2,2'-Difluoro-6-methoxybiphenyl involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The use of fluorinated reagents and protecting groups ensures the selective introduction of fluorine and methoxy functionalities without unwanted side reactions.
The biological activity of 2,2'-Difluoro-6-methoxybiphenyl has been studied in various preclinical models. Preliminary data suggest that it may have anti-inflammatory and antioxidant properties, which could be beneficial in treating chronic diseases. Additionally, its potential as an intermediate in the synthesis of more complex drug molecules has been highlighted in several research papers. These findings underscore the importance of this compound in both academic research and industrial applications.
The environmental impact of 2,2'-Difluoro-6-methoxybiphenyl is another critical consideration. As a fluorinated compound, it is essential to evaluate its biodegradability and potential persistence in the environment. Studies have shown that proper handling and disposal methods can mitigate any adverse ecological effects. Furthermore, efforts are being made to develop greener synthetic routes that minimize waste generation and energy consumption.
The future prospects for 2,2'-Difluoro-6-methoxybiphenyl are vast. Ongoing research aims to expand its applications in pharmaceuticals, agrochemicals, and advanced materials. Collaborative efforts between chemists, biologists, and engineers will be crucial in unlocking its full potential. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing global challenges.
In conclusion, 2,2'-Difluoro-6-methoxybiphenyl (CAS No. 1214368-21-4) is a versatile compound with significant implications across multiple scientific disciplines. Its unique structure and functional properties make it an attractive candidate for drug development, materials science, and environmental research. By leveraging cutting-edge synthetic techniques and interdisciplinary collaboration, we can harness the full potential of this compound to create innovative solutions for tomorrow's challenges.
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